(1H-Benzimidazole-1,2-diyl)dimethanol
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Overview
Description
1H-Benzimidazole-1,2-dimethanol is a heterocyclic compound that features a benzimidazole core with two hydroxymethyl groups attached at the 1 and 2 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazole-1,2-dimethanol typically involves the cyclization of o-phenylenediamine with formaldehyde under acidic conditions. This reaction forms the benzimidazole core, which is then further functionalized to introduce the hydroxymethyl groups .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve multi-step processes that include the initial formation of the benzimidazole ring followed by subsequent functionalization. Catalysts such as lanthanum chloride can be used to facilitate these reactions under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-1,2-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form benzimidazole derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-1,2-dicarboxylic acid, while substitution reactions can produce a variety of benzimidazole derivatives with different functional groups .
Scientific Research Applications
1H-Benzimidazole-1,2-dimethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1H-benzimidazole-1,2-dimethanol involves its interaction with various molecular targets. For instance, benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making the compound effective as an antimicrobial agent .
Comparison with Similar Compounds
- Thiabendazole
- Mebendazole
- Albendazole
- Candesartan
- Omeprazole
Comparison: 1H-Benzimidazole-1,2-dimethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to other benzimidazole derivatives, it has enhanced solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
58566-88-4 |
---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[1-(hydroxymethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-9-10-7-3-1-2-4-8(7)11(9)6-13/h1-4,12-13H,5-6H2 |
InChI Key |
VLPPYUBDYULUSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CO)CO |
Origin of Product |
United States |
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